Cas no 587-49-5 (2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide)

2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide structure
587-49-5 structure
Productnaam:2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide
CAS-nummer:587-49-5
MF:C14H10F3NO2
MW:281.229914188385
CID:368994
PubChem ID:68519

2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide Chemische en fysische eigenschappen

Naam en identificatie

    • Benzamide,2-hydroxy-N-[3-(trifluoromethyl)phenyl]-
    • 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
    • 2-(3-Trifluormethylphenylcarbamoyl)phenol
    • 2-Hydroxy-3'-(trifluormethyl)benzanilid
    • 2-Hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide
    • 3'-(Trifluormethyl)salicylanilid
    • 3'-(trifluormethyl)salicylanilide
    • EINECS 209-601-4
    • m-Salicylaminotrifluoromethylbenzene
    • N-(3-trifluoromethylphenyl)-2-hydroxybenzamide
    • Salfluverina [INN-Spanish]
    • Salfluverine
    • Salfluverinum [INN-Latin]
    • 2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide
    • Benzamide, 2-hydroxy-N-(3-(trifluoromethyl)phenyl)-
    • BDBM50540430
    • alpha,alpha,alpha-Trifluoro-m-salicylotoluidide
    • SALFLUVERINE [INN]
    • AKOS003631100
    • DTXSID7060419
    • SR-01000944996-1
    • Q27279000
    • SCHEMBL2700016
    • GAK955D9Q5
    • MLS006011504
    • 587-49-5
    • SMR004703281
    • Salfluverine [INN:DCF]
    • CS-0231453
    • m-Salicylotoluidide, alpha,alpha,alpha-trifluoro-
    • Z242014406
    • Salfluverinum
    • CHEMBL2104794
    • EN300-108398
    • Salfluverina
    • NS00043090
    • UNII-GAK955D9Q5
    • Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]-
    • (R)-1-Boc-2-(hydroxymethyl)piperidine
    • SR-01000944996
    • HS-Cf
    • DTXCID9042461
    • G59241
    • Salfluverinum (INN-Latin)
    • Salfluverina (INN-Spanish)
    • Inchi: InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-13(20)11-6-1-2-7-12(11)19/h1-8,19H,(H,18,20)
    • InChI-sleutel: WQDAVGDBWHWDSC-UHFFFAOYSA-N
    • LACHT: C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O

Berekende eigenschappen

  • Exacte massa: 281.06600
  • Monoisotopische massa: 281.066
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 2
  • Complexiteit: 346
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 49.3A^2
  • XLogP3: 4.2

Experimentele eigenschappen

  • Dichtheid: 1.404
  • Kookpunt: 298.8°Cat760mmHg
  • Vlampunt: 134.5°C
  • Brekindex: 1.591
  • PSA: 49.33000
  • LogboekP: 3.73630

2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-108398-0.05g
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
587-49-5 95%
0.05g
$149.0 2023-10-27
Enamine
EN300-108398-0.1g
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
587-49-5 95%
0.1g
$221.0 2023-10-27
Enamine
EN300-108398-0.25g
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
587-49-5 95%
0.25g
$315.0 2023-10-27
Aaron
AR00F080-250mg
salfluverine
587-49-5 95%
250mg
$459.00 2023-12-13
A2B Chem LLC
AG99028-5g
2-Hydroxy-n-[3-(trifluoromethyl)phenyl]benzamide
587-49-5 95%
5g
$1995.00 2024-04-19
A2B Chem LLC
AG99028-100mg
2-Hydroxy-n-[3-(trifluoromethyl)phenyl]benzamide
587-49-5 95%
100mg
$268.00 2024-04-19
Enamine
EN300-108398-1g
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
587-49-5 95%
1g
$642.0 2023-10-27
A2B Chem LLC
AG99028-50mg
2-Hydroxy-n-[3-(trifluoromethyl)phenyl]benzamide
587-49-5 95%
50mg
$192.00 2024-04-19
Enamine
EN300-108398-5g
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
587-49-5 95%
5g
$1862.0 2023-10-27
Aaron
AR00F080-100mg
salfluverine
587-49-5 95%
100mg
$329.00 2023-12-13
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